![molecular formula C36H21FN2 B12553012 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline CAS No. 169565-91-7](/img/structure/B12553012.png)
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two phenylethynyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield hydrogenated quinoxaline derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its photoluminescent properties are due to the presence of the quinoxaline ring, which can absorb and emit light at specific wavelengths. This makes it useful as a fluorescent probe in bioimaging applications . Additionally, its potential therapeutic properties may involve the inhibition of specific enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline: Similar in structure but with a different substitution pattern.
Quinoxaline: The parent compound, lacking the fluorine and phenylethynyl groups.
Thiophene-quinoxaline derivatives: Compounds with thiophene units instead of phenylethynyl groups.
Uniqueness
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties and potential therapeutic applications. Its fluorine atom and phenylethynyl groups contribute to its stability and reactivity, making it a valuable compound in various scientific research fields .
Propiedades
Número CAS |
169565-91-7 |
|---|---|
Fórmula molecular |
C36H21FN2 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
6-fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H21FN2/c37-32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H |
Clave InChI |
HLVDVXUPMWFJOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


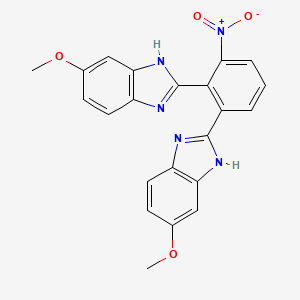
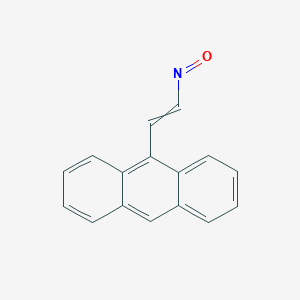
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
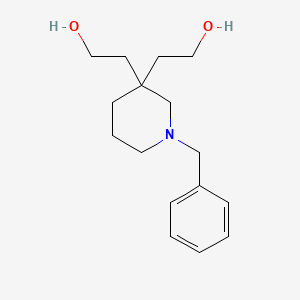

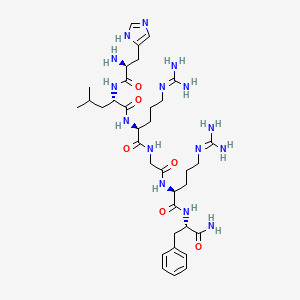
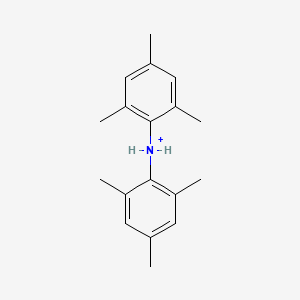
silane](/img/structure/B12552985.png)
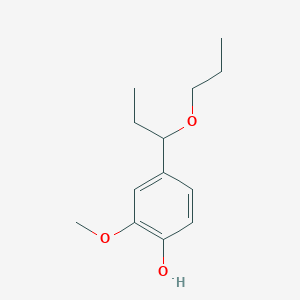
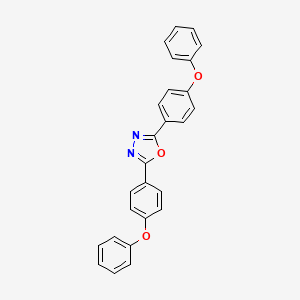

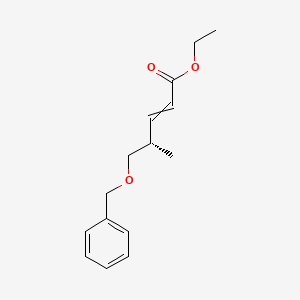
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
